9,10-Dichloro-12-hydroxyoctadecanoic acid
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Overview
Description
9,10-Dichloro-12-hydroxyoctadecanoic acid is a chlorinated derivative of hydroxyoctadecanoic acid. It is characterized by the presence of two chlorine atoms at the 9th and 10th positions and a hydroxyl group at the 12th position on the octadecanoic acid chain. This compound has a molecular formula of C18H34Cl2O3 and a molecular weight of 369.37 g/mol .
Preparation Methods
The synthesis of 9,10-Dichloro-12-hydroxyoctadecanoic acid typically involves the chlorination of 12-hydroxyoctadecanoic acid. The reaction conditions often include the use of chlorine gas in the presence of a suitable solvent and catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms at the specified positions . Industrial production methods may involve large-scale chlorination processes with controlled reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
9,10-Dichloro-12-hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated positions can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9,10-Dichloro-12-hydroxyoctadecanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a model compound for studying the effects of chlorinated fatty acids on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating lipid metabolism.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,10-Dichloro-12-hydroxyoctadecanoic acid involves its interaction with cellular lipid membranes. The chlorinated and hydroxyl groups influence the compound’s hydrophobicity and reactivity, affecting membrane fluidity and function. Molecular targets include enzymes involved in lipid metabolism and signaling pathways related to cellular stress responses .
Comparison with Similar Compounds
Similar compounds to 9,10-Dichloro-12-hydroxyoctadecanoic acid include:
12-Hydroxyoctadecanoic acid: Lacks the chlorine atoms and is less reactive in substitution reactions.
9,10-Dichlorostearic acid: Lacks the hydroxyl group and has different physical and chemical properties.
9,10-Dichloro-12-hydroxyhexadecanoic acid: Has a shorter carbon chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
97659-36-4 |
---|---|
Molecular Formula |
C18H34Cl2O3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
9,10-dichloro-12-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H34Cl2O3/c1-2-3-4-8-11-15(21)14-17(20)16(19)12-9-6-5-7-10-13-18(22)23/h15-17,21H,2-14H2,1H3,(H,22,23) |
InChI Key |
AODBHFIRNOOMDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C(CCCCCCCC(=O)O)Cl)Cl)O |
Origin of Product |
United States |
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